molecular formula C19H23N5O5S B299362 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide

Número de catálogo B299362
Peso molecular: 433.5 g/mol
Clave InChI: TYOHYBAOZYXHMU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic for the treatment of various types of cancer and autoimmune diseases.

Mecanismo De Acción

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of BTK, ITK, and TEC kinase. BTK is a key component of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased B-cell activation and proliferation, which can result in the regression of lymphoma and leukemia. ITK and TEC kinase are involved in T-cell receptor signaling, and their inhibition can modulate T-cell activation and function, which may be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It also modulates immune cell function, leading to decreased inflammation and autoimmunity. In preclinical studies, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide has demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide has several advantages for use in laboratory experiments, including its potency, selectivity, and favorable pharmacokinetic properties. However, its limitations include its potential toxicity and the need for further optimization to improve its efficacy and reduce side effects.

Direcciones Futuras

Future research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide should focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as evaluating its safety and efficacy in clinical trials. Other potential future directions include combination therapies with other targeted agents or immunotherapies, as well as the development of biomarkers to predict response to treatment.

Métodos De Síntesis

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide involves several steps, including the preparation of 3,4-dimethoxyphenylacetic acid, the conversion of this acid to the corresponding amide, and the coupling of the amide with 2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonyl chloride. The final product is obtained after purification and isolation.

Aplicaciones Científicas De Investigación

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide has been extensively studied in preclinical models as a potential treatment for various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown promise as a therapy for autoimmune diseases, such as rheumatoid arthritis and lupus. In vitro and in vivo studies have demonstrated that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide inhibits the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase, which are involved in signaling pathways that regulate cell proliferation and survival.

Propiedades

Nombre del producto

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide

Fórmula molecular

C19H23N5O5S

Peso molecular

433.5 g/mol

Nombre IUPAC

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-5-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C19H23N5O5S/c1-4-29-17-8-6-15(24-13-20-22-23-24)12-19(17)30(25,26)21-10-9-14-5-7-16(27-2)18(11-14)28-3/h5-8,11-13,21H,4,9-10H2,1-3H3

Clave InChI

TYOHYBAOZYXHMU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC

SMILES canónico

CCOC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.